L-Erythrose: A Comprehensive Technical Guide
L-Erythrose: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Erythrose is a naturally occurring monosaccharide, specifically an aldotetrose, which means it is a four-carbon sugar with an aldehyde functional group.[1][2][3] As the L-enantiomer of D-erythrose (B157929), it plays a significant role in various biochemical pathways and serves as a valuable chiral building block in organic synthesis.[4][5] This technical guide provides an in-depth overview of the fundamental chemical properties of L-Erythrose, detailed experimental protocols for its characterization, and insights into its biological significance.
Core Chemical Properties
The fundamental physicochemical properties of L-Erythrose are summarized in the table below. These properties are crucial for its application in research and development, particularly in designing synthetic routes and understanding its behavior in biological systems.
| Property | Value |
| CAS Number | 533-49-3[1][6][7][8][9][10][11] |
| Molecular Formula | C₄H₈O₄[1][2][7][9][10][11] |
| Molecular Weight | 120.10 g/mol [1][4][7][9][10] |
| Appearance | Colorless crystalline solid or light yellow syrup[1][6][7] |
| Melting Point | 164 °C[6][8][10][12] |
| Boiling Point | 144.07°C to 311.1°C (estimates, decomposes)[6][7][8] |
| Density | ~1.41 g/cm³[7][12] |
| Solubility | Soluble in water; slightly soluble in methanol.[6][8][9] |
| Specific Optical Rotation ([α]D) | Exhibits mutarotation in solution. A typical final value is +30.5° (c=3 in water).[7][8][10] |
| IUPAC Name | (2S,3S)-2,3,4-trihydroxybutanal[1][4][9][10] |
Chemical Structure and Stereochemistry
L-Erythrose is an aldotetrose with two chiral centers at carbons 2 and 3.[13] This gives rise to four possible stereoisomers: D-erythrose, L-erythrose, D-threose, and L-threose. L-Erythrose and D-erythrose are enantiomers, meaning they are non-superimposable mirror images of each other.[5][14] The "L" designation indicates that in the Fischer projection, the hydroxyl group on the chiral carbon furthest from the aldehyde group (C3) is on the left side.[3][5] L-Erythrose and L-threose are diastereomers, as they are stereoisomers that are not mirror images of each other.[15]
Experimental Protocols
Accurate determination of the physicochemical properties of L-Erythrose is essential for its identification and use. Below are standard methodologies for key analytical procedures.
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity.
-
Apparatus: Capillary melting point apparatus, capillary tubes (one end sealed), mortar and pestle, spatula.
-
Procedure:
-
Ensure the L-Erythrose sample is completely dry and finely powdered using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (164°C).[10][12]
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range. For a pure substance, this range should be narrow (0.5-1°C).
-
Measurement of Specific Optical Rotation by Polarimetry
Polarimetry is used to measure the rotation of plane-polarized light by a chiral compound in solution.[14] L-Erythrose exhibits mutarotation, where the optical rotation changes over time as it equilibrates between its different anomeric forms in solution.[10][14]
-
Apparatus: Polarimeter (with sodium D-line source, 589 nm), volumetric flask (e.g., 10 mL), analytical balance, polarimeter sample tube (e.g., 1 dm).
-
Procedure:
-
Accurately weigh a precise amount of L-Erythrose (e.g., 300 mg) and dissolve it in a 10 mL volumetric flask using distilled water. This creates a solution with a known concentration (c) in g/mL.
-
Calibrate the polarimeter to zero using a blank sample tube filled with distilled water.
-
Rinse the sample tube with the prepared L-Erythrose solution, then fill it, ensuring no air bubbles are present.
-
Place the sample tube in the polarimeter and record the observed rotation (α) immediately and at set time intervals (e.g., 8 minutes, 120 minutes) until a stable reading is achieved (the final rotation).[8][10]
-
Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where:
-
α = observed rotation in degrees
-
l = path length of the sample tube in decimeters (dm)
-
c = concentration in g/mL
-
-
A positive final specific rotation value confirms the L-(+)-Erythrose enantiomer.[14]
-
Biological Significance and Reactivity
While its enantiomer D-erythrose is more common in central metabolic pathways, L-Erythrose and its derivatives are also of significant interest.
-
Metabolic Pathways: Erythrose, in its phosphorylated form (erythrose-4-phosphate), is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and the Calvin cycle.[2][13][16] It is also a precursor in the shikimate pathway for the biosynthesis of aromatic amino acids in plants, fungi, and bacteria.[13][16]
-
Chemical Reactivity:
-
As a reducing sugar, L-Erythrose contains a free aldehyde group that can reduce Fehling's solution.[10]
-
It can participate in Maillard reactions, which are important in food chemistry for the development of flavor and color.[1]
-
Oxidation with bromine water converts L-Erythrose to L-erythronic acid.[10]
-
-
Synthesis and Applications: L-Erythrose can be synthesized from precursors like L-arabinose.[10] More recently, two-step microbial and enzymatic reactions have been developed to produce L-erythrose from erythritol (B158007), first through oxidation to L-erythrulose and then isomerization.[17][18] It is used in glycation studies and to characterize the activity of enzymes like erythrose reductase.[9][11][19][20]
References
- 1. CAS 533-49-3: L-Erythrose | CymitQuimica [cymitquimica.com]
- 2. Erythrose - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. L-Erythrose | C4H8O4 | CID 5460674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. L-ERYTHROSE [chembk.com]
- 7. echemi.com [echemi.com]
- 8. 533-49-3 CAS MSDS (L-(+)-ERYTHROSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. caymanchem.com [caymanchem.com]
- 10. L-Erythrose [drugfuture.com]
- 11. L-(+)-Erythrose - Cayman Chemical [bioscience.co.uk]
- 12. L-(+)-ERYTHROSE | CAS#:533-49-3 | Chemsrc [chemsrc.com]
- 13. grokipedia.com [grokipedia.com]
- 14. benchchem.com [benchchem.com]
- 15. a. Are d-erythrose and l-erythrose enantiomers or diastereomers? ... | Study Prep in Pearson+ [pearson.com]
- 16. laboratorynotes.com [laboratorynotes.com]
- 17. researchgate.net [researchgate.net]
- 18. Production of L-erythrose via L-erythrulose from erythritol using microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. L-Erythrose | Tetrose saccharide | L-(+)-Erythrose | TargetMol [targetmol.com]
